molecular formula C21H27NO2 B2619961 N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide CAS No. 1788833-34-0

N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide

Cat. No.: B2619961
CAS No.: 1788833-34-0
M. Wt: 325.452
InChI Key: QVRMCJTVLGOZPO-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide is a synthetic organic compound with a complex structure It features a hydroxy group, a phenyl group, and a butanamide moiety, making it a versatile molecule in various chemical reactions and applications

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide Therefore, its impact on bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 5-hydroxy-3-phenylpentylamine, which is then reacted with 2-phenylbutanoyl chloride under basic conditions to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of brominated phenyl derivatives.

Scientific Research Applications

N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential as a drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-phenylpentyl)benzofuran-2-carboxamide
  • N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide

Uniqueness

N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-2-20(19-11-7-4-8-12-19)21(24)22-15-13-18(14-16-23)17-9-5-3-6-10-17/h3-12,18,20,23H,2,13-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRMCJTVLGOZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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